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Compound of Interest

Compound Name: (+)-Cbi-cdpi2

Cat. No.: B11829525

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

(+)-CBI-CDPI2, with the Chemical Abstracts Service (CAS) number 128300-15-2, is a potent
synthetic compound recognized for its DNA alkylating properties. It serves as a critical
component, or "payload," in the development of Antibody-Drug Conjugates (ADCSs), a class of
targeted cancer therapeutics. As an enhanced functional analog of the natural product CC-
1065, (+)-CBI-CDPI2 is designed for high cytotoxicity, which is harnessed for selective
destruction of cancer cells when delivered by a monoclonal antibody.

Table 1: Physicochemical Properties of (+)-CBI-CDPI2

Property Value Source

CAS Number 128300-15-2 Internal Database
Molecular Formula C36H28N60Oa4 Internal Database
Molecular Weight 608.65 g/mol Internal Database
Appearance Solid Powder Internal Database
Solubility Soluble in DMSO Internal Database
Storage Conditions -20°C, dry and dark Internal Database
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Mechanism of Action: DNA Alkylation and
Subsequent Cellular Response

The primary mechanism of action of (+)-CBI-CDPI2 is the alkylation of DNA. This process
involves the covalent bonding of the drug molecule to the DNA, typically in the minor groove.
This interaction disrupts the normal functions of DNA, including replication and transcription,
ultimately leading to cell death.

Upon DNA damage induced by (+)-CBI-CDPI2, a cascade of cellular signaling pathways is
initiated, primarily the DNA Damage Response (DDR) and apoptosis pathways.

DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that detects DNA lesions, arrests the cell cycle to
allow for repair, and, if the damage is irreparable, triggers programmed cell death. Key proteins
in this pathway include ATM, ATR, CHK1, and CHK2. DNA alkylating agents like (+)-CBI-CDPI2
are known to activate this pathway. The DDR can lead to different cellular outcomes depending
on the extent of DNA damage and the cellular context.
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Apoptosis Signaling Pathway

When DNA damage is too severe for repair, the DDR pathway can trigger apoptosis, or
programmed cell death. This is a crucial mechanism for eliminating potentially cancerous cells.
DNA alkylating agents can induce apoptosis through both the intrinsic (mitochondrial) and
extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of
cytochrome c¢ from the mitochondria, which leads to the activation of caspases, the
executioners of apoptosis.
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Experimental Protocols
Synthesis of (+)-CBI-CDPI2

The total synthesis of (+)-CBI-CDPI2 is a complex multi-step process that has been detailed in
the chemical literature, most notably by the research group of Dale L. Boger. The synthesis
involves the construction of the CBI (cyclopropalc]benz[e]indolone) alkylating subunit and the
CDPI2 DNA-binding subunit, followed by their coupling. Researchers should refer to the original
publications for detailed procedures, including reaction conditions, purification methods, and
characterization data. A key publication is:

e Boger, D. L., & Coleman, R. S. (1988). Total synthesis of (+)-CC-1065 and ent-(—)-CC-1065.
Journal of the American Chemical Society, 110(14), 4796-4807.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the in vitro cytotoxicity of (+)-CBI-
CDPI2, often as part of an ADC, using a colorimetric MTT assay.[1][2]

Materials:

o Target cancer cell line (e.g., HER2-positive for a trastuzumab-based ADC)
o Complete cell culture medium

e (+)-CBI-CDPI2 or ADC construct

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

e 96-well microplates

Microplate reader
Procedure:

o Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and
allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of (+)-CBI-CDPI2 or the ADC in complete
medium. Replace the culture medium in the wells with the medium containing the test
compound at various concentrations. Include untreated cells as a negative control and a
vehicle control.

Incubation: Incubate the plates for a period relevant to the compound's mechanism of action
(typically 72-96 hours for DNA alkylating agents).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells
with active metabolism will convert the yellow MTT into purple formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
untreated control. Plot the dose-response curve and determine the ICso value (the
concentration of the compound that inhibits cell growth by 50%) using appropriate software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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